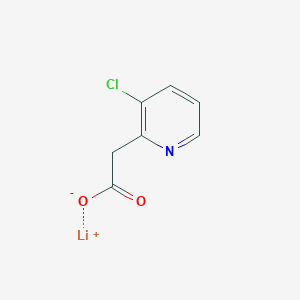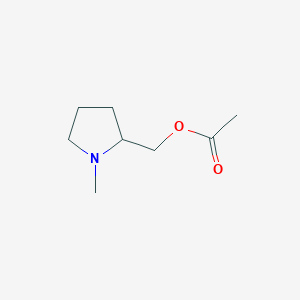
(S)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)-3-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)-3-methylbenzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is significant in organic synthesis, particularly in peptide chemistry, due to its protective group which prevents unwanted reactions during multi-step synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)-3-methylbenzoic acid typically involves the protection of the amino group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective protection of the amino group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)-3-methylbenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Boc-protected amino group can be substituted using nucleophiles in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted amines.
Wissenschaftliche Forschungsanwendungen
(S)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)-3-methylbenzoic acid is used in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Utilized in the study of enzyme mechanisms and protein interactions.
Medicine: Employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Used in the production of fine chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of (S)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)-3-methylbenzoic acid involves the protection of the amino group, which prevents it from participating in unwanted side reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-3-(tert-Butoxycarbonylamino)butanoic acid ethyl ester
- tert-Butyloxycarbonyl-protected amino acids
Uniqueness
(S)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)-3-methylbenzoic acid is unique due to its specific structure, which includes a Boc-protected amino group and a hydroxyl group on a benzoic acid backbone. This combination of functional groups makes it particularly useful in peptide synthesis and other organic transformations .
Eigenschaften
Molekularformel |
C15H21NO5 |
|---|---|
Molekulargewicht |
295.33 g/mol |
IUPAC-Name |
4-[(1S)-2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-3-methylbenzoic acid |
InChI |
InChI=1S/C15H21NO5/c1-9-7-10(13(18)19)5-6-11(9)12(8-17)16-14(20)21-15(2,3)4/h5-7,12,17H,8H2,1-4H3,(H,16,20)(H,18,19)/t12-/m1/s1 |
InChI-Schlüssel |
MONPMZNNSIGDOA-GFCCVEGCSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)C(=O)O)[C@@H](CO)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=O)O)C(CO)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2-Iodo-2-propyl)sulfonyl]benzene](/img/structure/B13667033.png)

![3-Methyl-5-[4-(tert-butyl)phenyl]isoxazole](/img/structure/B13667042.png)




![5'-Bromo-3'H-spiro[azetidine-3,1'-isobenzofuran] hydrochloride](/img/structure/B13667063.png)






